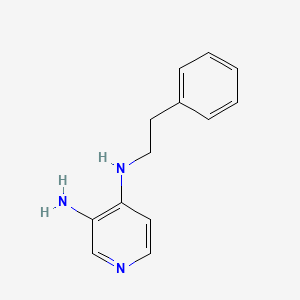

3-Amino-4-phenethylaminopyridine

Description

Historical Context and Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This fundamental difference imparts distinct properties upon pyridine, including basicity and water miscibility, which contrast with the neutrality and hydrophobicity of benzene. wikipedia.orgacs.org

The history of pyridine chemistry dates back to the late 19th century. In 1876, William Ramsay achieved the first synthesis of a heteroaromatic compound by combining acetylene (B1199291) and hydrogen cyanide in a red-hot iron-tube furnace to produce pyridine. wikipedia.org A significant advancement in the synthesis of pyridine derivatives came in 1881 with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis. wikipedia.orgacs.org This method typically involves a condensation reaction between a β-keto acid, an aldehyde, and ammonia (B1221849). wikipedia.org Later, in 1924, Aleksei Chichibabin devised an improved synthesis method that is still in use today. acs.org

Pyridine and its derivatives are of immense importance in organic synthesis, often serving as polar, basic, and low-reactivity solvents. wikipedia.orgglobalresearchonline.net They are particularly useful in dehalogenation reactions and as activators in esterification and acylation reactions. wikipedia.org The pyridine ring is a key structural component in numerous agrochemicals, pharmaceuticals, and vitamins, including nicotinic acid (vitamin B₃). wikipedia.org The versatility of the pyridine nucleus continues to inspire medicinal chemists to design and synthesize novel compounds with potential biological applications. researchgate.net

Overview of Phenethylamine (B48288) Analogues in Chemical Research

Phenethylamine is an organic compound and natural monoamine alkaloid that acts as a central nervous system stimulant in humans. wikipedia.org Its structure consists of a phenyl group attached to an ethylamine (B1201723) side chain. wikipedia.orgbiomolther.org This core structure is the foundation for a vast class of compounds known as substituted phenethylamines, which are formed by replacing one or more hydrogen atoms on the core structure with various substituents. wikipedia.org

The chemical space of phenethylamine analogues is extensive and encompasses a wide range of therapeutic areas. mdpi.com Perhaps the most well-known endogenous phenethylamines are the catecholamines, including dopamine, norepinephrine, and epinephrine, which are biosynthetically derived from the amino acid L-phenylalanine. mdpi.com

Research into phenethylamine derivatives has led to the discovery of compounds with diverse pharmacological activities. mdpi.comresearchgate.net The structure-activity relationship (SAR) of these analogues is a key area of investigation, with modifications to the aromatic ring and the amine group leading to significant changes in their biological profiles. biomolther.org For instance, the addition of substituents to the phenyl ring or the nitrogen atom can profoundly influence a compound's receptor binding affinity and selectivity. biomolther.org

Positioning of 3-Amino-4-phenethylaminopyridine within Aromatic and Aliphatic Amine Chemistry

The compound 3-Amino-4-phenethylaminopyridine is a unique hybrid molecule that incorporates structural features of both aromatic and aliphatic amines. Its core is a substituted pyridine ring, which contains an aromatic amine (the 3-amino group) directly attached to the heterocyclic aromatic system. The pyridine ring itself contributes to the aromatic character of the molecule.

Attached to this aminopyridine core at the 4-position is a phenethylamine moiety. This substituent introduces an aliphatic amine (the amino group of the phenethyl chain) and a phenyl group. The nitrogen of the phenethylamine is linked to the pyridine ring, forming a secondary amine bridge.

The chemical nature of 3-Amino-4-phenethylaminopyridine is therefore complex, with the potential for a rich and varied reactivity profile. The basicity of the molecule will be influenced by the three nitrogen atoms: the pyridine ring nitrogen, the aromatic 3-amino group, and the secondary amine linking the two main scaffolds. The electron-donating character of the amino groups will affect the electronic properties of the pyridine ring, while the phenethyl group introduces a non-polar, sterically bulky component.

Interactive Data Tables

Below are tables detailing the properties of related, well-characterized aminopyridine and phenethylamine compounds to provide a comparative context for the potential characteristics of 3-Amino-4-phenethylaminopyridine.

Table 1: Properties of Selected Aminopyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Aminopyridine (B143674) | 462-08-8 | C₅H₆N₂ | 94.12 | 64-66 |

| 3-Amino-4-methylpyridine (B17607) | 3430-27-1 | C₆H₈N₂ | 108.14 | 102-107 sigmaaldrich.com |

| 3-Amino-4-chloropyridine (B21944) | 20511-15-3 | C₅H₅ClN₂ | 128.56 sigmaaldrich.com | 58-63 sigmaaldrich.com |

| 3-Amino-4-ethoxypyridine | 1633-43-8 | C₇H₁₀N₂O | 138.17 | - |

Table 2: Properties of Phenethylamine and a Representative Analogue

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Phenethylamine | 64-04-0 | C₈H₁₁N | 121.18 | 198 |

| N-Methylphenethylamine | 589-08-2 | C₉H₁₃N | 135.21 | 199-201 |

Structure

3D Structure

Properties

IUPAC Name |

4-N-(2-phenylethyl)pyridine-3,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c14-12-10-15-8-7-13(12)16-9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPRIIRYAKHRTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196384 | |

| Record name | Pyridine, 3-amino-4-phenethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

451-74-1 | |

| Record name | Pyridine, 3-amino-4-phenethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000451741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-amino-4-phenethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 4 Phenethylaminopyridine and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 3-Amino-4-phenethylaminopyridine Scaffold

A logical retrosynthetic analysis of the 3-amino-4-phenethylaminopyridine scaffold suggests two primary bond disconnections. The most apparent disconnection is the C-N bond between the pyridine (B92270) C4 position and the nitrogen of the phenethylamine (B48288) moiety. This leads to a 3-amino-4-halopyridine or a related precursor and phenethylamine as the key synthons. This approach is advantageous as it allows for the late-stage introduction of diverse phenethylamine analogues, enabling the rapid generation of a library of target compounds.

A second strategic disconnection can be envisioned at the C3-N bond of the 3-amino group. However, this approach is generally less favored due to the challenges associated with the selective amination at the C3 position of a pre-functionalized 4-phenethylaminopyridine. Therefore, the former strategy, involving the formation of the C4-N bond, is the more synthetically viable and commonly employed route.

Synthesis of Pyridine Core Precursors and Derivatization Approaches

Routes to 3-Amino-4-substituted Pyridines

The preparation of 3-amino-4-substituted pyridines can be achieved through several synthetic pathways. One common approach starts from commercially available or readily accessible pyridine derivatives. For instance, 3-aminopyridine (B143674) can be protected, for example as the N-Boc derivative, and then subjected to directed ortho-metalation followed by quenching with an electrophile to introduce a substituent at the C4 position. rsc.org

Another strategy involves the nitration of 4-substituted pyridines, followed by reduction of the nitro group to an amine. For example, 4-methylpyridine (B42270) can be nitrated to give 3-nitro-4-methylpyridine, which is then reduced, often using catalytic hydrogenation (e.g., Pd/C, H₂), to yield 3-amino-4-methylpyridine (B17607). google.com This method, however, can be limited by regioselectivity issues during the nitration step and harsh reaction conditions. google.com

A more recent and efficient method for the synthesis of 3-amino-4-substituted pyridines involves the use of 4-picoline-3-boronic acid as a starting material. google.com In a one-step reaction using an inorganic amide as the ammonia (B1221849) source and a metal oxide catalyst, 3-amino-4-methylpyridine can be obtained in high yield under mild conditions. google.compatsnap.com

The synthesis of 3-amino-4-arylpyridin-2(1H)-ones has also been reported through the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate (B1235776). nih.gov These tetrahydropyridine (B1245486) derivatives can then be further transformed into the corresponding 3-aminopyridine systems. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Pivaloylaminopyridine | 1. n-BuLi 2. I₂ | 4-Iodo-3-pivaloylaminopyridine | - | rsc.org |

| 4-Methylpyridine | 1. N₂O₅, -78°C 2. Pd/C, H₂ | 3-Amino-4-methylpyridine | High | google.com |

| 4-Picoline-3-boronic acid | Inorganic amide, metal oxide catalyst | 3-Amino-4-methylpyridine | High | google.compatsnap.com |

| 3-Bromo-4-methylpyridine | Conc. NH₄OH, CuSO₄, 180°C | 3-Amino-4-methylpyridine | 90% | google.com |

| 3-Chloro-4-methylpyridine | NH₃, CuSO₄, 180°C | 3-Amino-4-methylpyridine | 73% | google.com |

| 4-Arylidene-2-phenyloxazol-5(4H)-ones | Enamines of ethyl acetoacetate | 4-Aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters | 53-58% | nih.gov |

| 3-Nitropyridin-4-amine | 10% Pd/C, H₂, MeOH/THF | 3,4-Diaminopyridine | 97% | chemicalbook.com |

Incorporation of the Phenethylamine Moiety via Amination Reactions

With the 3-amino-4-halopyridine precursor in hand, the phenethylamine moiety is typically introduced via a nucleophilic aromatic substitution or a cross-coupling reaction. Direct amination of 3-amino-4-halopyridines with phenethylamine can be challenging due to the electron-rich nature of the pyridine ring, which deactivates it towards nucleophilic attack.

Reductive amination represents a viable alternative. acs.org This method involves the reaction of 3-aminopyridine with phenylacetaldehyde (B1677652) in the presence of a reducing agent. However, direct reductive amination of 3-amino-4-chloropyridine (B21944) has shown poor conversion rates. acs.org A more successful approach involves the initial protection of the 3-amino group, for example, as an N-Boc carbamate. acs.org The protected amine can then undergo reductive amination with the desired aldehyde. Subsequent deprotection of the Boc group yields the target N-substituted 3-amino-4-halopyridine. acs.org A high-yielding protocol for this transformation utilizes trifluoroacetic acid for Boc deprotection, followed by reductive amination with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and a reducing agent. acs.org

Advanced Catalytic Approaches in 3-Amino-4-phenethylaminopyridine Synthesis

Modern catalytic methods have significantly improved the efficiency and scope of C-N bond formation in the synthesis of 3-amino-4-phenethylaminopyridine and its analogues.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. rsc.orgmit.edu These reactions are particularly useful for coupling amines with aryl halides. In the context of 3-amino-4-phenethylaminopyridine synthesis, a 3-amino-4-halopyridine can be coupled with phenethylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. acs.org

The choice of ligand is crucial for the success of these couplings. Bulky, electron-rich phosphine ligands, such as Xantphos, are often employed to facilitate the catalytic cycle. beilstein-journals.org The reaction conditions, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base (e.g., Cs₂CO₃, K₂CO₃), and solvent, must be carefully optimized to achieve high yields. beilstein-journals.org These palladium-catalyzed methods offer a broad substrate scope and good functional group tolerance, making them highly valuable for the synthesis of complex pyridine derivatives. rsc.org

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |

| N-Benzyl-4-bromo-7-azaindole | Benzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Benzyl-4-(benzamido)-7-azaindole | 85% | beilstein-journals.org |

| 2-Quinolinecarboxyamide with N-aryl-Br | - | Pd(OAc)₂ / PPh₃ | - | - | Cyclized product | 94% | beilstein-journals.org |

Metal-Free Synthetic Pathways

While palladium catalysis is highly effective, the development of metal-free synthetic routes is of great interest due to concerns about metal contamination in final products, particularly for pharmaceutical applications.

One potential metal-free approach involves the nucleophilic aromatic substitution (SₙAr) of a highly activated pyridine precursor. For instance, a 3-amino-4-nitropyridine (B85709) could potentially react with phenethylamine under basic conditions. However, the synthesis of the required 3-amino-4-nitropyridine can be challenging.

Another emerging area is the use of photoredox catalysis for C-N bond formation, which can offer mild and selective reaction conditions. While specific examples for the synthesis of 3-amino-4-phenethylaminopyridine using this method are not yet widely reported, it represents a promising future direction.

A notable metal-free synthesis has been reported for 3-amino-4-aminoximinofurazan (AAOF), which, while not a pyridine, demonstrates the potential for constructing related nitrogen-rich heterocyclic systems without transition metals. researchgate.net This synthesis proceeds through a multi-step one-pot reaction from dicyanopropane. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues of 3-Amino-4-phenethylaminopyridine

The introduction of chirality into molecules like 3-amino-4-phenethylaminopyridine is of significant interest in medicinal chemistry, as different enantiomers of a compound can exhibit distinct biological activities. While specific literature on the enantioselective synthesis of 3-amino-4-phenethylaminopyridine is not abundant, several established asymmetric methodologies can be applied to its chiral analogs. These strategies primarily revolve around the use of chiral catalysts, auxiliaries, or resolutions.

Catalytic Asymmetric Hydrogenation: A powerful method for establishing stereocenters is the asymmetric hydrogenation of a prochiral precursor. For the synthesis of chiral analogs of 3-amino-4-phenethylaminopyridine, a precursor containing a carbon-carbon or carbon-nitrogen double bond could be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium, ruthenium, or iridium with chiral phosphine ligands. ajchem-b.comnih.govyoutube.comyoutube.com For instance, a precursor like a 3-amino-4-(phenylethenyl)aminopyridine could undergo asymmetric hydrogenation of the phenylethenyl group to create a chiral center at the carbon adjacent to the phenyl ring. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (ee). ajchem-b.comnih.gov

Chiral Phosphoric Acid Catalysis: Chiral Brønsted acids, particularly BINOL-derived phosphoric acids (CPAs), have emerged as versatile catalysts for a wide array of enantioselective transformations. nih.govacs.orgrsc.orgsioc-journal.cn These catalysts can activate substrates towards nucleophilic attack in a stereocontrolled manner. A potential strategy for a chiral analog of 3-amino-4-phenethylaminopyridine could involve the CPA-catalyzed addition of a phenethylamine equivalent to a suitable electrophilic pyridine precursor. rsc.org

Use of Chiral Auxiliaries: Another common approach involves the temporary attachment of a chiral auxiliary to the precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a chiral amine auxiliary could be incorporated into the phenethyl group or attached to the pyridine ring to guide a diastereoselective reaction, after which it would be cleaved to yield the enantiomerically enriched target compound. nih.gov

Enantioselective Three-Component Reactions: Efficient and atom-economical three-component reactions catalyzed by a chiral complex can be employed to construct chiral molecules in a single step. A copper/Quinap-catalyzed reaction of an aldehyde, an alkyne, and an amine, for instance, can produce chiral propargylamines with high enantioselectivity. thieme-connect.de A similar strategy could be envisioned for assembling a chiral fragment of a 3-amino-4-phenethylaminopyridine analog.

Kinetic Resolution: If a racemic mixture of a 3-amino-4-phenethylaminopyridine analog is synthesized, it can be resolved into its constituent enantiomers through kinetic resolution. This involves using a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material or the chiral product.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

The transition from laboratory-scale synthesis to industrial production necessitates the optimization of reaction parameters to ensure efficiency, safety, cost-effectiveness, and high yields. For the synthesis of 3-amino-4-phenethylaminopyridine and its analogs, key reactions such as cross-coupling and amination are often the focus of optimization studies.

Optimization of Suzuki-Miyaura Coupling: The formation of the bond between the pyridine ring and the phenethyl group, or a precursor thereof, can often be achieved via a Suzuki-Miyaura cross-coupling reaction. The efficiency of this reaction is highly dependent on several factors. Optimization studies typically involve screening different palladium catalysts, phosphine ligands, bases, and solvents. covasyn.comnih.govresearchgate.netmdpi.com

For instance, in the synthesis of related biaryl compounds, changing the base from K₂CO₃ to K₃PO₄·7H₂O has been shown to significantly improve yields. nih.gov Similarly, the choice of solvent can have a dramatic effect, with aqueous media sometimes providing superior results. nih.gov The catalyst loading is another critical parameter to optimize, as minimizing the amount of expensive palladium catalyst is crucial for large-scale synthesis. nih.gov

Table 1: Optimization of Suzuki-Miyaura Coupling for an Analogous Aryl Bromide

| Entry | Catalyst (mol %) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ (1) | K₂CO₃ | Toluene/H₂O | 80 | 65 | researchgate.net |

| 2 | PdCl₂(dppf) (1) | K₂CO₃ | Toluene/H₂O | 80 | 75 | researchgate.net |

| 3 | Pd(PPh₃)₄ (0.01) | K₃PO₄·7H₂O | H₂O | 90 | 95 | nih.gov |

| 4 | PdCl₂(Lₙ@β-CD) (0.01) | K₃PO₄·7H₂O | H₂O | 90 | >99 | nih.gov |

| This table presents data for the optimization of a Suzuki-Miyaura reaction for a generic aryl bromide and is intended to be illustrative of the optimization process. |

Flow Chemistry for Scalability: Continuous flow chemistry offers significant advantages for the synthesis of substituted pyridines on a larger scale. rsc.orgnih.govrsc.orgresearchgate.netresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, higher yields, and better product consistency. The generation of reactive intermediates like pyridyllithiums, which often require cryogenic temperatures in batch processes, can be performed at higher temperatures in a flow system due to the short residence times and efficient heat exchange. rsc.orgresearchgate.net This makes the process more energy-efficient and scalable.

Table 2: Comparison of Batch vs. Flow Synthesis for a Disubstituted Pyridine

| Method | Temperature (°C) | Residence/Reaction Time | Yield (%) | Reference |

| Batch | -78 | 2 h | 70 | rsc.org |

| Flow | -20 | 5 min | 85 | rsc.org |

| This table illustrates the potential improvements in yield and reaction conditions when moving from batch to flow synthesis for a related disubstituted pyridine. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Amino 4 Phenethylaminopyridine Derivatives

Design Principles for Systematic Structural Modifications of the Pyridine (B92270) and Phenethylamine (B48288) Moieties

The systematic structural modification of 3-amino-4-phenethylaminopyridine derivatives follows established medicinal chemistry principles. The core structure presents several key regions for modification: the pyridine ring, the amino substituents on the pyridine ring, and the phenethylamine moiety.

Pyridine Ring Modifications:

Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the pyridine ring can significantly alter the electronic properties and steric profile of the molecule. This can influence binding affinities to biological targets and metabolic stability.

Bioisosteric Replacement: The pyridine ring itself can be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine) to explore the impact of the nitrogen atom's position on activity and to modulate properties like solubility and toxicity.

Phenethylamine Moiety Modifications:

Aromatic Ring Substitution: Similar to the pyridine ring, the phenyl group of the phenethylamine tail can be substituted at various positions (ortho, meta, para). These substitutions can probe specific interactions within a binding pocket and alter lipophilicity.

Ethyl Linker Modification: The length and flexibility of the ethyl linker can be varied. Shortening, lengthening, or introducing rigidity (e.g., through cyclization or double bonds) can impact the conformational freedom of the molecule and its ability to adopt an optimal binding pose.

Amino Group Modifications:

A study on 2-amino-4-thiazole-containing renin inhibitors demonstrated that incorporating a specific moiety at a particular position can lead to potent and selective inhibitors. nih.gov This highlights the importance of targeted modifications at specific sites within a lead compound.

Impact of Substituent Effects on Molecular Conformation and Electronic Properties

Substituents introduced onto the 3-amino-4-phenethylaminopyridine scaffold exert profound effects on both its three-dimensional shape (conformation) and the distribution of electrons within the molecule (electronic properties). These changes are intimately linked and dictate the molecule's interactions with its environment.

Electronic Effects:

Resonance Effects: Substituents that can participate in resonance with the aromatic systems can cause a more widespread redistribution of electron density, affecting the partial charges on various atoms and influencing non-covalent interactions.

Conformational Effects:

Steric Hindrance: Bulky substituents can restrict the rotation around single bonds, favoring certain conformations over others. This can be a critical factor in pre-organizing a molecule for binding to a specific biological target.

Intramolecular Hydrogen Bonding: The introduction of suitable substituents can lead to the formation of intramolecular hydrogen bonds, which can lock the molecule into a more rigid conformation.

Studies on other pyridine-containing compounds have shown that substituent effects can switch molecular conformations, which in turn affects packing interactions in the solid state. mdpi.com Similarly, in peptide systems, electronic substituent effects on aromatic side chains can influence folding through CH-π interactions. nih.gov

The interplay of these effects is complex. A single substituent can have both electronic and steric consequences, and the net effect on the molecule's properties can be a delicate balance of these factors.

Conformational Analysis and Intermolecular Interactions of 3-Amino-4-phenethylaminopyridine Analogues

The biological activity of 3-amino-4-phenethylaminopyridine analogues is intrinsically linked to their three-dimensional structure and the non-covalent interactions they can form.

Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), are often employed to predict the stable conformations of these molecules. researchgate.net These studies can reveal the preferred spatial arrangement of the pyridine and phenyl rings relative to each other and the orientation of the amino groups. The flexibility of the phenethyl linker allows for a range of possible conformations, and identifying the low-energy conformers is key to understanding which shapes are most likely to be present in a biological system.

Intermolecular Interactions: The key interaction points on the 3-amino-4-phenethylaminopyridine scaffold are the hydrogen bond donors (the amino groups) and acceptors (the pyridine nitrogen), as well as the aromatic rings which can participate in π-π stacking and hydrophobic interactions. mdpi.com

Hydrogen Bonding: The 3-amino and 4-phenethylamino groups are prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site.

π-π Stacking: The pyridine and phenyl rings can stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The ethyl linker and the aromatic rings contribute to the molecule's lipophilicity and can engage in favorable hydrophobic interactions.

The following table illustrates hypothetical conformational data for a set of 3-amino-4-phenethylaminopyridine analogues:

| Compound ID | Substituent (R) on Phenyl Ring | Dihedral Angle (Py-N-C-C) (°) | Predicted Interaction Type |

| APP-01 | H | 175.4 | π-π stacking, H-bonding |

| APP-02 | 4-Cl | 178.1 | Halogen bonding, π-π stacking |

| APP-03 | 4-OCH3 | 172.9 | H-bonding, π-π stacking |

| APP-04 | 2-F | -85.2 | Steric clash, H-bonding |

Note: This data is hypothetical and for illustrative purposes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predicting Molecular Behavior

QSAR and QSPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov

QSAR/QSPR Modeling Process:

Data Set Generation: A series of 3-amino-4-phenethylaminopyridine analogues with known activities or properties is compiled. This set is typically divided into a training set for model building and a test set for validation. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological features.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), are used to build a model that correlates the descriptors with the observed activity or property. nih.govdovepress.com

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.

Application to 3-Amino-4-phenethylaminopyridine Derivatives: QSAR models can be developed to predict, for example, the binding affinity of these compounds to a particular enzyme. The resulting equation might look something like this (hypothetical example):

log(1/IC50) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_Count + c

Where:

LogP represents the lipophilicity.

MW is the molecular weight.

HD_Count is the number of hydrogen bond donors.

Such a model could suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental. These models provide valuable insights for designing new derivatives with improved properties.

The following table presents a hypothetical QSAR dataset for a series of 3-amino-4-phenethylaminopyridine derivatives:

| Compound ID | LogP | Molecular Weight | H-Bond Donors | Experimental IC50 (nM) | Predicted IC50 (nM) |

| APP-01 | 2.5 | 227.3 | 2 | 150 | 145 |

| APP-02 | 3.1 | 261.7 | 2 | 95 | 102 |

| APP-03 | 2.4 | 257.3 | 2 | 180 | 172 |

| APP-04 | 2.6 | 245.3 | 2 | 130 | 135 |

Note: This data is hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for the Characterization of 3 Amino 4 Phenethylaminopyridine and Its Derivatized Forms

Spectroscopic Characterization Techniques (NMR, IR, UV-Vis, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Amino-4-phenethylaminopyridine. By probing the interactions of the molecule with electromagnetic radiation, techniques like NMR, IR, UV-Vis, and mass spectrometry provide a detailed picture of the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy would be a primary tool for confirming the constitution of 3-Amino-4-phenethylaminopyridine. While specific experimental data is not publicly available, the expected ¹H and ¹³C NMR spectra can be predicted based on its structure, which comprises a 3,4-disubstituted pyridine (B92270) ring and a phenethyl group.

In the ¹H NMR spectrum, distinct signals would be anticipated for the protons on the pyridine ring, the aromatic protons of the phenyl group, and the aliphatic protons of the ethyl linker. The protons of the primary (-NH₂) and secondary (-NH-) amino groups would likely appear as broad signals that are exchangeable with deuterium (B1214612) oxide (D₂O). Two-dimensional NMR experiments, such as COSY and HSQC, would be crucial for assigning these proton signals to their corresponding carbon atoms and confirming the connectivity between the phenethyl moiety and the pyridine core.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Amino-4-phenethylaminopyridine is expected to show characteristic absorption bands. Key expected vibrational frequencies include N-H stretching vibrations for both the primary and secondary amines, typically in the range of 3300-3500 cm⁻¹. Aromatic and aliphatic C-H stretching bands would appear just above and below 3000 cm⁻¹, respectively. The spectrum would also feature C=C and C=N stretching vibrations from the pyridine and phenyl rings in the 1400-1600 cm⁻¹ region, along with N-H bending vibrations around 1600 cm⁻¹.

UV-Vis Spectroscopy UV-Visible spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The structure of 3-Amino-4-phenethylaminopyridine contains two main chromophores: the phenyl ring and the substituted aminopyridine ring. The absorption spectrum is expected to show contributions from π → π* transitions within these aromatic systems. Typically, aromatic amino acids and related protein structures show absorption in the 230–300 nm range. nih.govnih.gov The exact position and intensity of the absorption maxima (λ_max_) would be influenced by the electronic interaction between the amino substituents and the pyridine ring, as well as the solvent environment.

Mass Spectrometry (MS) Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3-Amino-4-phenethylaminopyridine (C₁₃H₁₅N₃), the exact mass can be calculated and confirmed by high-resolution mass spectrometry (HRMS). While experimental data is limited, predicted mass-to-charge ratios (m/z) for various adducts of the molecule have been calculated. uni.lu These predictions are invaluable for identifying the molecular ion peak in an experimental mass spectrum. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further confirm the structure by showing characteristic losses, such as the cleavage of the benzylic C-C bond to produce a tropylium (B1234903) ion (m/z 91).

| Adduct | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 214.13388 | 146.9 |

| [M+Na]⁺ | 236.11582 | 153.3 |

| [M-H]⁻ | 212.11932 | 151.6 |

| [M]⁺ | 213.12605 | 144.2 |

Chromatographic Separation and Purity Assessment Methods (HPLC, GC)

Chromatographic techniques are essential for separating 3-Amino-4-phenethylaminopyridine from starting materials, byproducts, or degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common method for the analysis of non-volatile or thermally sensitive compounds like aminopyridines. A typical approach would involve reversed-phase HPLC. cmes.org This method utilizes a non-polar stationary phase, such as a Shim-pack Scepter C₁₈ column, and a polar mobile phase. cmes.org The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. cmes.org Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly, such as 270 nm or 280 nm. cmes.orgsielc.com For complex separations, especially of isomers, alternative modes like mixed-mode or hydrogen-bonding chromatography on specialized columns (e.g., SHARC™) can offer unique selectivity. sielc.com These methods are often compatible with mass spectrometry, providing a powerful hyphenated technique (LC-MS) for both separation and identification. sielc.com

Gas Chromatography (GC) GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. youtube.com While aminopyridines can be analyzed by GC, their polarity and potential for hydrogen bonding can lead to poor peak shape and column adsorption. researchgate.net Therefore, methods often employ specialized columns and detectors. For aminopyridines, a nitrogen-phosphorous detector (NPD) can provide enhanced sensitivity and selectivity. nih.gov For less volatile derivatives, direct liquid injection may be preferred over headspace analysis. researchgate.net The analysis of aromatic amines by GC can be facilitated by chemical derivatization to create more volatile and less polar analogues, which improves chromatographic performance. nih.gov

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, formate) | UV (270-280 nm), MS | cmes.orgsielc.com |

| GC | Capillary column (e.g., Rxi-5MS) | Inert gas (e.g., Helium, Nitrogen) | FID, NPD, MS | researchgate.netnih.govnih.gov |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule.

Although no crystal structure for 3-Amino-4-phenethylaminopyridine is currently available in the public domain, the methodology remains highly relevant. The process would begin with the growth of a high-quality single crystal, which is often the most challenging step. nih.gov This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This analysis allows for the construction of an electron density map, from which the positions of the individual atoms can be determined. mdpi.com The resulting structural model confirms the molecular connectivity and reveals the conformation adopted by the molecule in the solid state, as well as the intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. mdpi.comnih.gov Furthermore, for chiral molecules, X-ray crystallography is the primary method for determining the absolute configuration. nih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties. For 3-Amino-4-phenethylaminopyridine, the primary and secondary amino groups are ideal targets for derivatization to enhance its detectability or improve its behavior in chromatographic separations. science.gov

For HPLC analysis, pre-column derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly increasing its response with UV or fluorescence detectors. This is particularly useful for trace-level analysis. rsc.org For example, reagents like 4-iodobenzoyl chloride can be used to introduce an iodine atom, enabling highly sensitive detection by inductively coupled plasma mass spectrometry (HPLC-ICP-MS). rsc.org Derivatization is also a key strategy in chiral separations, where reacting the amine with a chiral derivatizing agent can produce diastereomers that are separable on a standard achiral column.

In the context of GC, derivatization is often necessary to increase the volatility and thermal stability of polar compounds like amines. nih.govscience.gov Reagents can convert the N-H groups into less polar derivatives (e.g., silyl (B83357) or acetyl derivatives), which reduces tailing and allows the compound to be analyzed at lower temperatures without decomposition. science.gov

Applications in Chemical Research and Advanced Materials Science Excluding Clinical Uses

Utilization as a Building Block in Complex Organic Synthesis

The pyridine (B92270) scaffold is a common feature in many biologically active compounds and functional materials. 3-Amino-4-phenethylaminopyridine, with its multiple reaction sites, serves as a valuable starting material or intermediate in the synthesis of more elaborate chemical structures.

The synthesis of derivatives of 3-aminopyridine (B143674) often involves multi-step processes. For instance, 3-amino-4-arylpyridin-2(1H)-ones, which possess luminescent properties, can be synthesized from azlactones and enamines. nih.gov This process typically involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate (B1235776) to yield 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. nih.gov These intermediates can then be converted to the desired 3-aminopyridin-2(1H)-one derivatives through subsequent reactions like heating with phosphorus oxychloride and alkaline hydrolysis. nih.gov

Another example is the synthesis of 3-amino-4-methylpyridine (B17607), an intermediate for various applications. One method involves the use of 4-methylpyridine-3-boronic acid as a raw material with an inorganic amide as the ammonia (B1221849) source, catalyzed by a metal oxide. patsnap.comgoogle.com This one-step reaction is noted for its simplicity and high yield. patsnap.comgoogle.com Alternative routes include the reaction of 3-halo-4-picoline with ammonia in the presence of a copper sulfate (B86663) catalyst. google.com

The following table summarizes some synthetic methods for related aminopyridine derivatives:

| Starting Material(s) | Reagents/Catalysts | Product | Reported Yield (%) | Reference |

| 4-arylidene-2-phenyloxazol-5(4H)-ones, enamines of ethyl acetoacetate | - | 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters | 58 | nih.gov |

| 4-picoline-3-boronic acid, ammonium (B1175870) chloride | Zinc oxide | 3-amino-4-methylpyridine | 84 | patsnap.com |

| 3-bromo-4-picoline, ammonia | Copper sulfate | 3-amino-4-methylpyridine | 95 | google.com |

| 3-chloro-4-methylpyridine, ammonia | Copper sulfate | 3-amino-4-methylpyridine | 73 | google.com |

Exploration in the Development of Functional Materials (e.g., energetic materials, luminescent compounds, coordination polymers)

The structural characteristics of 3-Amino-4-phenethylaminopyridine and its analogs make them suitable for incorporation into various functional materials.

Energetic Materials: The introduction of specific functional groups onto a core structure can lead to the development of energetic materials. For example, the fluorodinitromethyl group is known to enhance the performance of energetic compounds. nih.gov While direct research on 3-Amino-4-phenethylaminopyridine as an energetic material is not widely documented, the general strategy of functionalizing aromatic amines is a known approach in this field. nih.govrsc.org For instance, energetic salts based on the 4-amino-3,5-dinitropyrazolate anion have been synthesized and shown to be highly insensitive energetic materials. rsc.org

Luminescent Compounds: Pyridine derivatives are known to exhibit luminescence. 3-amino-4-arylpyridin-2(1H)-ones, for example, have been identified as possessing luminescent properties. nih.gov The coordination of lanthanide(III) ions with ligands containing similar structural motifs, such as 2-{[(4-methylphenyl)amino]methylene}-5,5-dimethylcyclohexane-1,3-dione, can lead to photoluminescent coordination polymers. rsc.org The luminescent properties of these materials are influenced by the nature of the ligand and the metal ion. rsc.org

Coordination Polymers: The nitrogen atoms in the pyridine ring and the amino groups of 3-Amino-4-phenethylaminopyridine make it a potential ligand for the construction of coordination polymers. These polymers are formed by the self-assembly of metal ions and organic ligands. The structure and properties of the resulting coordination polymer are dependent on the coordination geometry of the metal ion, the nature of the ligand, and the reaction conditions. nih.govmdpi.com For example, coordination polymers have been constructed using 3-amino-4-hydroxybenzoate and Co(II) or Zn(II) ions, resulting in materials with interesting magnetic and photoluminescent properties. mdpi.com Similarly, terpyridine-based ligands have been used to create a variety of coordination polymers with diverse structures and functionalities. nih.gov

Role in Ligand Design for Metal Complexation and Catalysis

The ability of 3-Amino-4-phenethylaminopyridine to chelate with metal ions makes it a candidate for ligand design in the fields of metal complexation and catalysis. The pyridine nitrogen and the amino groups can act as coordination sites for a variety of metal ions.

The design of ligands is crucial for controlling the properties and reactivity of metal complexes. For instance, tridentate ligands, which can bind to a metal ion at three points, are known to form stable complexes. nih.gov The terpyridine (TPY) ligand, which consists of three pyridine rings, is a well-known example of a tridentate ligand that can stabilize various transition metal cations. nih.gov The electronic properties of the ligand, such as its ability to act as a σ donor and π acceptor, influence the catalytic activity of the resulting metal complex. nih.gov

While specific catalytic applications of 3-Amino-4-phenethylaminopyridine are not extensively reported, related pyridine-containing ligands have been successfully employed in catalysis. For example, iron terpyridine complexes have been used as catalysts in cross-coupling reactions for the formation of carbon-carbon bonds. nih.gov Furthermore, coordination complexes constructed from pyridine-amino acids have shown catalytic activity in the reduction of 4-nitrophenol. researchgate.net

The following table provides examples of metal complexes with related pyridine-based ligands and their applications:

| Ligand | Metal Ion(s) | Application | Reference |

| Terpyridine (TPY) | Iron(II) | Catalyst for C-C cross-coupling reactions | nih.gov |

| (S-2-(pyridine-4-ylmethylamino) succinic acid) | Cobalt(II) | Catalyst for the reduction of 4-nitrophenol | researchgate.net |

| all-cis-2,4,6-triaminocyclohexane-1,3,5-triol (taci) | Platinum(IV) | Potential antineoplastic agents | nih.gov |

Integration into Supramolecular Architectures

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of 3-Amino-4-phenethylaminopyridine, with its aromatic rings and hydrogen bond donors (amino groups), makes it a suitable component for the construction of supramolecular architectures.

The formation of these architectures is driven by the specific recognition and interaction between molecular components. For example, coordination polymers can be considered a type of supramolecular assembly where metal-ligand coordination bonds are the primary interactions. However, other non-covalent interactions also play a crucial role in determining the final three-dimensional structure. researchgate.net The use of biomolecules, such as amino acids derivatized with 1,2,4-triazoles, as building blocks has led to the formation of 1D coordination polymers, 2D chiral helicates, and 3D metal-organic frameworks. mdpi.com The resulting supramolecular structures can exhibit interesting properties, such as helicity and porosity. mdpi.com

Computational Chemistry and Theoretical Studies of 3 Amino 4 Phenethylaminopyridine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic structure and predicting the reactivity of molecules like 3-Amino-4-phenethylaminopyridine. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are crucial for understanding a compound's behavior in chemical reactions.

DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometry and calculate key electronic properties. indexcopernicus.com For instance, studies on related aminopyridine derivatives have utilized the B3LYP functional with basis sets like 6-31+G(d,p) to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. indexcopernicus.comresearchgate.net

From these orbital energies, a range of global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. These descriptors, derived from conceptual DFT, include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT calculations. indexcopernicus.com It allows for the study of intramolecular charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals, providing deeper insight into the molecule's electronic stabilization. indexcopernicus.com Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. indexcopernicus.com

Table 1: Illustrative Quantum Chemical Properties for a Substituted Aminopyridine Derivative Note: This table presents typical data obtained from DFT calculations on molecules structurally related to 3-Amino-4-phenethylaminopyridine. The values are for illustrative purposes.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Chemical reactivity and stability |

| Electronegativity (χ) | ~3.5 eV | Electron-attracting tendency |

| Chemical Hardness (η) | ~2.25 eV | Resistance to charge transfer |

| Electrophilicity Index (ω) | ~2.7 eV | Propensity to act as an electrophile |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential of 3-Amino-4-phenethylaminopyridine as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable. These methods predict how the molecule (ligand) might bind to a specific protein target and the stability of this interaction over time.

Molecular docking simulations place the ligand into the binding site of a protein to find the most favorable binding pose and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. researchgate.net Studies on similar pyridine (B92270) and amine-containing compounds have shown that these molecules can form various interactions with amino acid residues in a protein's active site, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. d-nb.infonih.gov For example, in the docking of a related 3-aminopyridone derivative, interactions with residues such as SER, TRP, and LYS were identified as being crucial for binding. d-nb.info The binding energy gives a quantitative estimate of how strongly the ligand binds to the target, with more negative values indicating a higher affinity. researchgate.net

Following docking, molecular dynamics simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the complex, conformational changes in both the ligand and the protein upon binding, and the persistence of key interactions. nih.gov Analyses performed during MD simulations often include:

Root Mean Square Deviation (RMSD): To assess the structural stability of the complex.

Solvent Accessible Surface Area (SASA): To measure changes in the protein's surface exposure upon ligand binding. nih.gov

Principal Component Analysis (PCA): To identify large-scale conformational changes. nih.gov

These simulations are crucial for validating the docking results and understanding the dynamic nature of the ligand-receptor interaction. nih.govnih.gov

Table 2: Representative Molecular Docking and Dynamics Simulation Data Note: This table illustrates the type of data generated from docking and MD simulations for a ligand like 3-Amino-4-phenethylaminopyridine interacting with a hypothetical protein target.

| Simulation Type | Parameter | Example Finding | Interpretation |

|---|---|---|---|

| Molecular Docking | Binding Energy | -5.0 to -8.0 kcal/mol | Indicates favorable binding affinity to the target. researchgate.net |

| Key Interacting Residues | H-bonds with Tyr, Asp; Hydrophobic interactions with Phe, Leu | Identifies specific amino acids crucial for recognition and binding. | |

| Molecular Dynamics | RMSD of Complex | Stable at ~2.5 Å over 100 ns | The ligand-protein complex remains structurally stable over time. |

| Binding Free Energy (MM-PBSA) | -40 to -60 kcal/mol | A more rigorous estimate of binding affinity, confirming a stable complex. nih.gov |

Prediction of Spectroscopic Parameters and Thermochemical Properties

Computational methods are also valuable for predicting spectroscopic and thermochemical properties, which can aid in the experimental characterization of 3-Amino-4-phenethylaminopyridine.

DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra by calculating the electronic transition energies, providing information about the molecule's behavior in different solvents. researchgate.net

Thermochemical properties such as standard enthalpy of formation, heat capacity, and entropy can be calculated from the vibrational frequencies obtained through DFT. mdpi.com These properties are essential for understanding the compound's stability and energetics. Additionally, other physical properties can be predicted. For instance, based on its molecular formula C₁₃H₁₅N₃, predicted collision cross-section (CCS) values, which are relevant for ion mobility mass spectrometry, have been calculated using methods like CCSbase. uni.lu

Table 3: Predicted Spectroscopic and Physicochemical Properties for 3-Amino-4-phenethylaminopyridine Note: The Collision Cross Section (CCS) values are predicted for the specified adducts of 3-Amino-4-phenethylaminopyridine. uni.lu

| Property Type | Parameter | Predicted Value (Ų) |

|---|---|---|

| Predicted Collision Cross Section (CCS) | [M+H]⁺ | 146.9 |

| [M+Na]⁺ | 153.3 | |

| [M-H]⁻ | 151.6 | |

| [M+K]⁺ | 148.8 | |

| [M]⁺ | 144.2 |

Reaction Pathway Energetics and Transition State Analysis

Understanding the potential chemical transformations of 3-Amino-4-phenethylaminopyridine, whether in synthesis or metabolic degradation, requires the study of reaction pathway energetics. Computational chemistry provides the tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.

Transition state theory, combined with quantum chemical calculations, allows for the precise location of the transition state structure, which is the highest energy point along the reaction coordinate. nih.gov Analysis of the vibrational frequencies of the transition state (which should have exactly one imaginary frequency corresponding to the reaction coordinate) confirms its identity. These studies are fundamental for optimizing reaction conditions, predicting potential byproducts, and designing more efficient synthetic routes. indexcopernicus.com

Table 4: Illustrative Data from a Reaction Pathway Calculation Note: This table provides a hypothetical example of energetic data for a proposed reaction involving a molecule like 3-Amino-4-phenethylaminopyridine.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials at a reference energy level. |

| Transition State 1 (TS1) | +25.0 | Energy barrier for the first step of the reaction. |

| Intermediate | -5.0 | A metastable species formed during the reaction. |

| Transition State 2 (TS2) | +15.0 | Energy barrier for the second step of the reaction. |

| Products | -15.0 | Final products of the reaction, showing an overall exothermic process. |

Future Perspectives and Emerging Research Directions in 3 Amino 4 Phenethylaminopyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aminopyridines, the structural class to which 3-amino-4-phenethylaminopyridine belongs, is a cornerstone of medicinal and materials chemistry. researchgate.netnih.gov Historically, the synthesis of substituted pyridines relied on multi-step condensation or cycloaddition reactions. organic-chemistry.org However, the future of synthesizing compounds like 3-amino-4-phenethylaminopyridine lies in the development of methodologies that are not only efficient but also sustainable.

Key emerging trends include:

Palladium-Catalyzed Carbon-Nitrogen Bond Formation: The Buchwald-Hartwig amination and similar palladium-catalyzed cross-coupling reactions represent a powerful strategy for the synthesis of aminopyridines. acs.orgnih.gov Future work will likely focus on developing more active and stable catalysts that can operate under milder conditions and with lower catalyst loadings, making the synthesis of complex aminopyridines more economical and environmentally friendly.

Catalyst-Free and Green Synthesis: There is a growing emphasis on developing synthetic methods that avoid the use of transition metals. researchgate.net Catalyst-free multicomponent reactions (MCRs) are particularly promising, as they can rapidly generate molecular complexity from simple starting materials in a single step, often with minimal waste. researchgate.netnih.gov Research into solvent-free reaction conditions or the use of greener solvents like magnetized distilled water is also gaining traction. researchgate.net For instance, methods have been developed for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) using inexpensive acetamidine (B91507) hydrochloride as the ammonia (B1221849) source under catalyst-free conditions. researchgate.net

Flow Chemistry and Automation: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of aminopyridine derivatives will enable more efficient and reproducible production of compounds like 3-amino-4-phenethylaminopyridine.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. rsc.org The use of enzymes, such as transaminases, in one-pot cascade reactions can produce chiral aminopiperidines and related structures from bio-renewable feedstocks under ambient conditions. rsc.org Adapting these enzymatic strategies for the synthesis of functionalized aminopyridines is a promising future direction.

A comparison of traditional versus emerging synthetic strategies for aminopyridines is presented below.

| Feature | Traditional Methods (e.g., Chichibabin) | Emerging Sustainable Methods |

| Catalyst | Often requires harsh conditions (high temp/pressure), strong bases | Palladium-based catalysts, copper catalysts, catalyst-free MCRs, enzymes acs.orgnih.govresearchgate.net |

| Solvents | Often uses volatile organic solvents | Greener solvents (e.g., water), solvent-free conditions researchgate.net |

| Efficiency | Can be multi-step with lower overall yields | Often one-pot, higher yields, better atom economy organic-chemistry.orgnih.gov |

| Selectivity | May produce isomeric mixtures, requiring purification | High regioselectivity and chemoselectivity nih.govresearchgate.net |

| Sustainability | Generates more waste, higher energy consumption | Reduced waste, milder reaction conditions, use of renewable feedstocks rsc.org |

Advanced Mechanistic Elucidation via in situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Future research on the synthesis of 3-amino-4-phenethylaminopyridine will benefit from the application of advanced analytical techniques to unravel complex reaction pathways in real-time.

In situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the monitoring of reactions as they occur. researchgate.net This provides valuable data on the formation of intermediates and transition states, which can be difficult to isolate and characterize using traditional methods. For example, in situ FTIR can track the consumption of reactants and the appearance of products and intermediates by monitoring their characteristic vibrational bands. researchgate.net

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to complement experimental studies. These theoretical calculations can provide insights into reaction energetics, transition state geometries, and the role of catalysts and solvents, helping to rationalize experimental observations and predict reaction outcomes. acs.org

Hydrogen-Borrowing Mechanism: Many modern catalytic syntheses of nitrogen heterocycles proceed via a "hydrogen-borrowing" or "acceptorless dehydrogenation" mechanism. researchgate.net In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a C-C or C-N bond-forming reaction, followed by the reduction of the intermediate by the "borrowed" hydrogen. Detailed mechanistic studies, potentially using isotopic labeling in conjunction with in situ spectroscopy, will be essential to fully understand and exploit these elegant and atom-economical transformations for the synthesis of aminopyridines.

Recent research has utilized in-situ spectroscopy and theoretical calculations to understand the electrochemical single-carbon insertion into pyrroles to form pyridine (B92270) derivatives, showcasing a powerful approach to mechanistic investigation. scitechdaily.com

Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the discovery of new molecules to the prediction of their properties and synthetic routes. nih.gov For a target compound like 3-amino-4-phenethylaminopyridine, these computational tools offer exciting future possibilities.

Generative de novo Design: AI models, particularly deep neural networks (DNNs), can be trained on vast libraries of known chemical structures to generate novel molecules with desired properties. nih.govspringernature.com This approach could be used to design new derivatives of 3-amino-4-phenethylaminopyridine with optimized characteristics for specific non-clinical applications.

Property Prediction: Machine learning algorithms can accurately predict a wide range of molecular properties, such as solubility, stability, and electronic properties, based on the chemical structure alone. youtube.comnih.gov This predictive power can significantly accelerate the research and development process by allowing scientists to prioritize the synthesis of the most promising candidates. nih.gov For example, ML models have been developed to predict the adsorption capacity of pyridine-based polymers, guiding the design of new materials for environmental remediation. acs.org

Retrosynthesis and Reaction Prediction: AI tools are being developed to assist chemists in designing synthetic routes. By analyzing vast databases of chemical reactions, these tools can suggest potential starting materials and reaction conditions for synthesizing a target molecule, including complex structures like substituted aminopyridines.

The table below summarizes the potential impact of AI/ML on the future research of 3-amino-4-phenethylaminopyridine.

| AI/ML Application | Description | Potential Impact on 3-Amino-4-phenethylaminopyridine Research |

| Generative Models | Algorithms that create new chemical structures based on learned patterns. nih.gov | Design of novel analogs with enhanced fluorescent or material-binding properties. |

| Property Prediction | ML models trained to predict physicochemical or material properties from molecular structure. youtube.comnih.gov | Rapidly screen virtual libraries of derivatives for desired characteristics before synthesis. |

| Retrosynthesis Planning | AI that suggests synthetic pathways for a target molecule. nih.gov | Identification of more efficient and sustainable synthetic routes. |

| Material Discovery | Using ML to screen virtual compounds for specific material applications. acs.org | Discovery of new, non-clinical applications for 3-amino-4-phenethylaminopyridine-based materials. |

Exploration of Unconventional Reactivity and New Material Applications (non-clinical)

Beyond established applications, future research will likely explore the untapped potential of 3-amino-4-phenethylaminopyridine in materials science and other non-clinical fields. The unique electronic properties and functional groups of this molecule make it an attractive building block for novel materials.

Fluorescent Probes and Sensors: Aminopyridines can serve as scaffolds for fluorescent molecules. nih.gov The fluorescence of these compounds can be sensitive to their local environment, making them suitable for use as chemical sensors. For example, an aminopyridine containing an azide (B81097) group has been shown to act as a "turn-on" fluorescent probe through a click reaction, with potential applications in biochemical detection. nih.gov Research could focus on developing derivatives of 3-amino-4-phenethylaminopyridine that exhibit specific fluorescence responses to metal ions, pH changes, or other analytes. researchgate.net

Organic Electronics: The pyridine ring is a common component in organic electronic materials due to its electron-deficient nature. By modifying the substituents on the 3-amino-4-phenethylaminopyridine core, it may be possible to tune its electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring and the amino groups of 3-amino-4-phenethylaminopyridine can act as ligands, coordinating to metal ions to form extended structures like coordination polymers or MOFs. mdpi.com These materials have potential applications in gas storage, catalysis, and separation science.

Functional Polymers: Pyridine-based polymers have been designed as high-efficiency adsorbents for environmental applications. acs.org Incorporating the 3-amino-4-phenethylaminopyridine unit into polymer chains could lead to new materials with tailored properties for capturing pollutants or for other advanced applications.

The exploration of these new frontiers will expand the utility of 3-amino-4-phenethylaminopyridine beyond its current scope, opening up new avenues for innovation in materials science and technology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.